Oleoyl-lysophosphatidic acid - 22556-62-3

Oleoyl-lysophosphatidic acid

Catalog Number: EVT-359162
CAS Number: 22556-62-3
Molecular Formula: C21H40NaO7P
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Oleoyl lysophosphatidic acid is a species of lysophosphatidic acid (LPA) containing oleic acid at the sn-1 position. Phosphatidic acid is produced either directly through the action of PLD or through a two step process involving liberation of DAG by PLC followed by phosphorylation of DAG by diglycerol kinase. Hydrolysis of the fatty acid at the sn-2 position by PLA2 yields bioactive LPA. LPA binds to one of four different G-protein linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. 1-Oleoyl lysophosphatidic acid is the most potent of the LPA analogs for calcium mobilization in A431 cells and for growth stimulation of a variety of cell lines.
Mechanism of Action
  • LPA1, LPA2, and LPA3: These receptors are widely expressed and mediate various cellular responses to LPA 18:1, including cell proliferation, migration, and cytoskeletal rearrangements [, , , , ].

  • EDG Receptors: Endothelial cell differentiation gene (EDG) receptors, particularly EDG7, are implicated in LPA 18:1-induced airway hyperresponsiveness [].

Signal Transduction Pathways:

  • Rho/ROCK Pathway: Activation of Rho GTPases, particularly RhoA, and their downstream effector, Rho-associated protein kinase (ROCK), is crucial for LPA 18:1-mediated cytoskeletal reorganization, cell migration, and invasion [, , , , ].

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: LPA 18:1 stimulates the MAPK pathway, specifically the extracellular signal-regulated kinase (ERK1/2) cascade, which plays a vital role in cell proliferation and differentiation [, , ].

  • Phospholipase C (PLC) Pathway: LPA 18:1 activates PLC, leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which contribute to intracellular calcium mobilization and protein kinase C (PKC) activation [, ].

Applications
  • Cancer Research: LPA 18:1's role in tumor cell invasion and metastasis makes it a valuable target in cancer research [, , , , , ]. Understanding its signaling mechanisms could lead to novel therapeutic strategies for inhibiting cancer progression.

  • Wound Healing: LPA 18:1's ability to stimulate cell migration and proliferation suggests its potential in promoting wound repair []. Research in this area could lead to new therapies for chronic wounds and tissue regeneration.

  • Cardiovascular Disease: LPA 18:1 influences platelet aggregation and vascular remodeling, suggesting its potential involvement in cardiovascular diseases [, ]. Further research is needed to understand its precise role and therapeutic implications in this context.

  • Respiratory Diseases: LPA 18:1 induces airway hyperresponsiveness, a hallmark of asthma and other respiratory diseases []. Its signaling pathways are being investigated to develop new therapies for these conditions.

  • Neuroscience: LPA 18:1 affects neuronal growth, survival, and synaptic plasticity, suggesting its involvement in nervous system development and function []. Research in this area could provide insights into neurological disorders and potential treatments.

Stearoyl-lysophosphatidic acid

Relevance: Stearoyl-lysophosphatidic acid is structurally similar to Oleoyl-lysophosphatidic acid, with a variation in the fatty acid chain length. Both molecules exhibit minimal effects on airway hyperresponsiveness, contrasting with the significant response induced by Oleoyl-lysophosphatidic acid. [] Additionally, stearoyl-LPA is less effective than linoleoyl-LPA at inhibiting lysoPLD activity. [] The transacylase from bovine testis membranes shows a preference for transferring stearoyl groups over palmitoyl or oleoyl groups from phosphoglycerides to lysophosphatidic acid and lysophosphatidylinositol. []

Arachidonoyl-lysophosphatidic acid

Relevance: Arachidonoyl-lysophosphatidic acid is structurally similar to Oleoyl-lysophosphatidic acid, differing in the fatty acid chain length and saturation. CGI-58, a CoA-dependent lysophosphatidic acid acyltransferase, demonstrates a preference for Arachidonoyl-CoA and Oleoyl-CoA as substrates. [] This enzyme, implicated in lipid metabolism, exhibits a preference for these specific fatty acyl-CoAs in the biosynthesis of phosphatidic acid. Additionally, arachidonoyl-LPA is more effective at inhibiting lysoPLD activity than both oleoyl-LPA and palmitoyl-LPA, but less effective than linoleoyl-LPA. []

1-Linoleoyl lysophosphatidic acid

Relevance: 1-Linoleoyl lysophosphatidic acid is structurally related to Oleoyl-lysophosphatidic acid, differing in the fatty acid chain length and saturation. Among the tested LPAs, 1-Linoleoyl lysophosphatidic acid exhibits the most potent inhibitory effect on lysophospholipase D (lysoPLD) activity. [] This finding suggests that the specific fatty acid composition of LPA species significantly influences their interaction with lysoPLD. Soybean, sesame, and sunflower seed extracts, rich in 1-Linoleoyl lysophosphatidic acid, demonstrate potent inhibition of lysoPLD activity. [] This suggests a potential dietary source for modulating lysoPLD activity and, consequently, LPA signaling.

1-Oleoyl-lysophosphatidylcholine

Relevance: Unlike Oleoyl-lysophosphatidic acid, 1-Oleoyl-lysophosphatidylcholine does not affect the intrinsic fluorescence of CGI-58, suggesting a lack of direct interaction with this enzyme. [] This observation highlights the specificity of CGI-58 for lysophosphatidic acid over other lysophospholipids like lysoPC. It binds to rat liver fatty acid-binding protein (FABP) and albumin with lower affinity than oleoyl-LPA. []

Oleoyl-lysophosphatidylethanolamine

Relevance: Oleoyl-lysophosphatidylethanolamine, structurally similar to Oleoyl-lysophosphatidic acid, binds to rat liver fatty acid-binding protein (FABP) with a similar affinity. [] This suggests that FABP might play a role in the intracellular transport or metabolism of both lysophospholipids. It binds to albumin with lower affinity than oleoyl-LPA. []

Oleoyl-lysophosphatidylglycerol

Relevance: Oleoyl-lysophosphatidylglycerol, sharing structural similarities with Oleoyl-lysophosphatidic acid, also demonstrates binding affinity to rat liver fatty acid-binding protein (FABP). [] This finding suggests a potential role for FABP in the intracellular trafficking or metabolic regulation of Oleoyl-lysophosphatidylglycerol.

PHYLPA (cyclic LPA)

Relevance: Although structurally similar to Oleoyl-lysophosphatidic acid, PHYLPA and its synthetic analog, Pal-cLPA, exhibit contrasting effects. Unlike Oleoyl-lysophosphatidic acid, which promotes tumor cell invasion, PHYLPA and Pal-cLPA demonstrate potent inhibitory effects on tumor cell invasion. [] This finding underscores the potential of cLPA analogs as therapeutic agents for cancer treatment by targeting specific LPA signaling pathways involved in tumor progression.

Pal-cLPA

Relevance: Pal-cLPA, like its parent compound PHYLPA, exhibits a contrasting effect to Oleoyl-lysophosphatidic acid. While Oleoyl-lysophosphatidic acid promotes tumor cell invasion, Pal-cLPA demonstrates potent inhibition of this process. [] It effectively suppresses the invasion of various tumor cell lines, including B16 melanoma cells, PSN‐1 pancreatic adenocarcinoma cells, OC‐10 lung cancer cells, and HT‐1080 fibrosarcoma cells. [] This highlights its broad-spectrum anti-invasive potential and suggests a potential therapeutic application in cancer treatment. Additionally, Pal-cLPA inhibits LPA-induced F-actin formation in MM1 cells, a crucial step in tumor cell invasion. [] It achieves this by elevating intracellular cAMP levels, suggesting that its anti-invasive mechanism involves the modulation of cAMP signaling. []

LXR‐1035

Relevance: LXR‐1035, although structurally resembling Oleoyl-lysophosphatidic acid, exhibits a contrasting effect on leukocyte-endothelial interactions. [] While Oleoyl-lysophosphatidic acid can promote inflammatory responses, LXR‐1035 demonstrates a potent inhibitory effect on leukocyte rolling, adherence, and transmigration, key processes in inflammation. [] This finding highlights the potential of LXR‐1035 as a therapeutic agent for inflammatory diseases by targeting specific LPA signaling pathways involved in leukocyte recruitment and activation.

Properties

CAS Number

22556-62-3

Product Name

Oleoyl-lysophosphatidic acid

IUPAC Name

sodium;[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate

Molecular Formula

C21H40NaO7P

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;

InChI Key

XGRLSUFHELJJAB-KVVVOXFISA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]

Synonyms

(9Z)-9-Octadecenoic Acid 2-Hydroxy-3-(phosphonooxy)propyl Ester Sodium Salt; (9Z)-9-Octadecenoic Acid 2-Hydroxy-3-(phosphonooxy)propyl Ester Monosodium Salt; (Z)-9-Octadecenoic Acid 2-Hydroxy-3-(phosphonooxy)propyl Ester Monosodium Salt; 1-Mono-olein

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.